molecular formula C9H16ClN3S B1457969 2-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine hydrochloride CAS No. 1864054-40-9

2-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine hydrochloride

Cat. No. B1457969
M. Wt: 233.76 g/mol
InChI Key: GQVQFYZJDMNJTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine hydrochloride” is a chemical compound used in scientific research. It has a CAS No. of 1864054-40-9 . The molecular weight is 233.76 and the molecular formula is C9H16ClN3S .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine hydrochloride” include a molecular weight of 233.76 . The compound’s storage conditions and boiling point are not specified .

Scientific Research Applications

Antiangiogenic Potential

  • Pyrimidine Derivatives as Antiangiogenic Candidates: A study explored the effect of synthetic compounds derived from 4-chloro-6-methoxy-N,N-dimethyl pyrimidin-2-amine as antiangiogenic agents. Compound 1, 4-(4-(1,2,3-selenadiazol-4-yl)phenoxy)-6-methoxy-N,N-dimethylpyrimidin-2-amine, showed the lowest binding energy and excellent RMSD, indicating potential as a powerful antiangiogenic due to its theoretical results for binding energy (Jafar & Hussein, 2021).

Antifungal Effect

  • Effect on Fungi: Research demonstrated the antifungal effect of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives against fungi like Aspergillus terreus and Aspergillus niger. The compound 4-methoxy-N,N-dimethyl-6-(phenylthio) pyrimidin-2-amine and others were identified as biologically active and effective as antifungal agents (Jafar et al., 2017).

Structural Analysis

  • Crystal Structure and Theoretical Calculation: A study involved the synthesis and crystallographic analysis of 4-(4,6-dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester. The research provided detailed crystal parameters and theoretical investigations using DFT-B3LYP/6-311G, HF/6-311G, and MP2/6-311G methods, offering insights into the atomic net charges and population of the compound (Ren et al., 2006).

Interaction with Bovine Serum Albumin

  • Fluorescence Binding Study: A study synthesized novel p-hydroxycinnamic acid amides and investigated their interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. This research is crucial for understanding the binding dynamics and conformational changes in BSA (Meng et al., 2012).

Anticonvulsant Potential

  • Evaluation as Anticonvulsant Agents: A study focused on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsants. This involved evaluating the interaction of these compounds with anticonvulsant biotargets using molecular docking and in vivo studies, revealing moderate anticonvulsant activity (Severina et al., 2020).

properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S.ClH/c1-6-4-7(2)12-9(11-6)13-8(3)5-10;/h4,8H,5,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVQFYZJDMNJTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC(C)CN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4,6-Dimethylpyrimidin-2-yl)thio)propan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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